2-Octulosonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

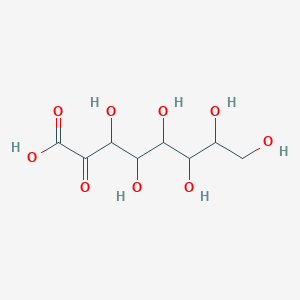

2-Octulosonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O9 and its molecular weight is 254.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Significance

KDO is integral to the structure of lipopolysaccharides, which are essential for the integrity of the outer membrane of Gram-negative bacteria. The presence of KDO in LPS contributes to the virulence of pathogens such as Moraxella catarrhalis, where it plays a role in immune evasion and bacterial adherence to host cells . This has led to investigations into KDO as a potential target for vaccine development and therapeutic interventions against bacterial infections.

Vaccine Development

Research indicates that KDO-containing oligosaccharides can enhance the immunogenicity of vaccines. The oligosaccharide moiety of LPS has been shown to affect the biological activity and virulence of bacteria, suggesting that KDO derivatives could be utilized in designing novel vaccines . For instance, studies have explored KDO's role in creating conjugate vaccines that elicit stronger immune responses.

Antibacterial Agents

KDO's unique structure has prompted investigations into its potential as an antibacterial agent. D-peptide binders targeting KDO have been developed, offering a new avenue for creating therapeutics aimed at treating infections caused by Gram-negative bacteria . These compounds may disrupt bacterial surface interactions, providing a mechanism for novel antibacterial strategies.

Biocatalysis and Organic Synthesis

KDO is also significant in the field of biocatalysis, particularly in synthesizing complex carbohydrates and pharmaceutical intermediates. The development of engineered aldolases capable of utilizing KDO as a substrate has opened new pathways for synthesizing enantiomerically pure compounds .

Enzyme Engineering

Directed evolution techniques have been employed to enhance the specificity and efficiency of enzymes that catalyze reactions involving KDO. For example, researchers have successfully altered sialic acid aldolases to accept KDO, enabling more efficient synthesis processes for pharmaceutical applications .

Synthesis of Derivatives

Innovative synthetic routes for KDO and its derivatives have been established, allowing for large-scale production suitable for industrial applications. These methods often involve aldolase-catalyzed reactions that yield high-purity products with potential uses in drug formulation .

Material Science Applications

KDO's amphiphilic properties make it a candidate for developing new materials, particularly surfactants and emulsifiers. Research has demonstrated that KDO can be modified to create complexing surfactants with unique surface properties suitable for various industrial applications .

Case Studies and Research Findings

Propiedades

Número CAS |

107947-93-3 |

|---|---|

Fórmula molecular |

C8H14O9 |

Peso molecular |

254.19 g/mol |

Nombre IUPAC |

3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |

InChI |

InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |

Clave InChI |

DXNVVRCIIJGFIP-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |

Sinónimos |

2-OclA 2-octulosonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.